molecular formula C7H8O4 B13967704 2-ethoxyfuran-3-carboxylic Acid

2-ethoxyfuran-3-carboxylic Acid

Cat. No.: B13967704
M. Wt: 156.14 g/mol
InChI Key: XQUGHXNCOWBFIP-UHFFFAOYSA-N
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Description

2-Ethoxyfuran-3-carboxylic acid is a furan derivative characterized by an ethoxy (-OCH₂CH₃) substituent at the 2-position and a carboxylic acid (-COOH) group at the 3-position of the furan ring. Furan derivatives are valued for their aromaticity and reactivity, enabling diverse synthetic applications. The ethoxy group may enhance lipophilicity, influencing bioavailability, while the carboxylic acid moiety facilitates salt formation and solubility modulation .

Properties

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

2-ethoxyfuran-3-carboxylic acid

InChI

InChI=1S/C7H8O4/c1-2-10-7-5(6(8)9)3-4-11-7/h3-4H,2H2,1H3,(H,8,9)

InChI Key

XQUGHXNCOWBFIP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CO1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxyfuran-3-carboxylic acid can be synthesized through various methods:

Industrial Production Methods

Industrial production of 2-ethoxyfuran-3-carboxylic acid typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyfuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of ketones or higher carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted furan derivatives

Mechanism of Action

The mechanism of action of 2-ethoxyfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Notes
2-Ethoxyfuran-3-carboxylic acid* C₇H₈O₄ 156.14 Ethoxy (C-2), carboxylic acid (C-3) Furan core with polar substituents
2-Ethyl-1-benzofuran-3-carboxylic acid C₁₁H₁₀O₃ 190.20 Ethyl (C-2), carboxylic acid (C-3) Benzofuran ring (fused benzene-furan)
Ethyl 2-formylfuran-3-carboxylate C₈H₈O₄ 168.15 Formyl (C-2), ethoxycarbonyl (C-3) Ester derivative with aldehyde group
Tetrahydrofuran-3-carboxylic acid C₅H₈O₃ 116.12 Carboxylic acid (C-3) Saturated tetrahydrofuran ring
5-(2-Ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid C₈H₇N₂O₄ 195.16 Oxadiazole, ethylfuran, carboxylic acid Hybrid heterocyclic structure

*Theoretical data inferred from analogs.

Physicochemical Properties

  • Solubility : Tetrahydrofuran-3-carboxylic acid (THFCA) exhibits higher water solubility due to its saturated ring, whereas benzofuran derivatives (e.g., 2-ethyl-1-benzofuran-3-carboxylic acid) are more lipophilic .
  • Stability : Ethyl 2-formylfuran-3-carboxylate and similar esters are prone to hydrolysis under acidic/basic conditions, while carboxylic acids (e.g., THFCA) form stable salts .
  • Reactivity : The oxadiazole moiety in 5-(2-ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid introduces electrophilic sites for nucleophilic substitution, contrasting with the furan ring’s electrophilic aromatic substitution .

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